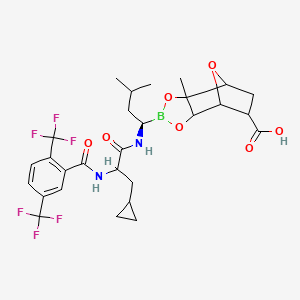
Anticancer agent 114
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irofulven involves the modification of illudin S, a natural product isolated from the mushroom Omphalotus illudens. The synthetic route typically includes the following steps:
Oxidation: Illudin S is oxidized to form an intermediate compound.
Reduction: The intermediate is then reduced to yield Irofulven.
Industrial Production Methods
Industrial production of Irofulven follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of specialized reactors and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Irofulven undergoes several types of chemical reactions, including:
Oxidation: Irofulven can be oxidized to form various intermediates.
Reduction: Reduction reactions can modify the functional groups on Irofulven.
Substitution: Irofulven can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions involving Irofulven include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of Irofulven, which are often tested for their anticancer activity. These derivatives can have modified cytotoxic profiles and may offer advantages in terms of efficacy and safety .
Applications De Recherche Scientifique
Irofulven has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and repair mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Undergoing clinical trials for the treatment of various cancers, including solid tumors and hematologic malignancies.
Industry: Used in the development of new anticancer drugs and as a reference compound in pharmacological studies .
Mécanisme D'action
Irofulven exerts its anticancer effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis and cell cycle arrest. The molecular targets of Irofulven include DNA and various proteins involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Illudin S: The natural precursor of Irofulven, also derived from Omphalotus illudens.
Acylfulvene derivatives: Other compounds in the same chemical family as Irofulven.
Platinum-based drugs: Such as cisplatin, which also function through DNA alkylation but have different toxicity profiles
Uniqueness
Irofulven is unique in its selective cytotoxicity towards malignant cells and its increased toxicity over other acylfulvene derivatives. Unlike platinum-based drugs, Irofulven has a distinct mechanism of action and a different spectrum of activity, making it a valuable addition to the arsenal of anticancer agents .
Propriétés
Formule moléculaire |
C28H33BF6N2O7 |
|---|---|
Poids moléculaire |
634.4 g/mol |
Nom IUPAC |
4-[(1R)-1-[[2-[[2,5-bis(trifluoromethyl)benzoyl]amino]-3-cyclopropylpropanoyl]amino]-3-methylbutyl]-2-methyl-3,5,10-trioxa-4-boratricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C28H33BF6N2O7/c1-12(2)8-20(29-43-22-21-16(25(40)41)11-19(42-21)26(22,3)44-29)37-24(39)18(9-13-4-5-13)36-23(38)15-10-14(27(30,31)32)6-7-17(15)28(33,34)35/h6-7,10,12-13,16,18-22H,4-5,8-9,11H2,1-3H3,(H,36,38)(H,37,39)(H,40,41)/t16?,18?,19?,20-,21?,22?,26?/m0/s1 |
Clé InChI |
QUNHEJRCMTUHHU-RURUYEODSA-N |
SMILES isomérique |
B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)[C@H](CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canonique |
B1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)C(CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















